
Kigamicin C
Descripción general
Descripción
Kigamicin C es un antibiótico antitumoral natural aislado del caldo de cultivo de la bacteria Amycolatopsis sp ML630-mF1This compound se destaca particularmente por su citotoxicidad selectiva contra las células de cáncer de páncreas PANC-1 en condiciones de inanición de nutrientes, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Métodos De Preparación
Kigamicin C se aísla típicamente del caldo de cultivo de Amycolatopsis sp. ML630-mF1. El proceso de aislamiento implica el cultivo de la bacteria en un medio adecuado, seguido de la extracción y purificación del compuesto utilizando técnicas cromatográficas. La estructura de la kigamicina C se ha elucidado a través de varios análisis espectroscópicos, incluyendo resonancia magnética nuclear (RMN) y espectrometría de masas (MS) .
Análisis De Reacciones Químicas
Kigamicin C experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico (HCl) y tetrahidrofurano (THF). Por ejemplo, el tratamiento de la kigamicina C con 1N HCl en THF a temperatura ambiente durante 18 horas da como resultado la formación de un aglicón y amicetosa . Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, que se pueden analizar más a fondo para comprender sus propiedades químicas.
Aplicaciones Científicas De Investigación
Antitumor Applications
Kigamicin C exhibits selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions. This property makes it a candidate for novel cancer therapies, particularly for pancreatic cancer.
- Mechanism of Action : this compound targets the nutrient starvation tolerance of cancer cells. It has been shown to inhibit the survival of PANC-1 cells (a pancreatic cancer cell line) at concentrations 100 times lower than those required under normal nutrient conditions . This suggests that this compound could be effective in treating tumors that thrive under nutrient-limited conditions.
- In Vivo Efficacy : Studies have demonstrated that this compound can suppress tumor growth in human pancreatic cancer xenograft models when administered both subcutaneously and orally .
Antibacterial Applications
This compound also shows promising antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antimicrobial Activity : The compound demonstrates significant antibacterial activity against various strains of Gram-positive bacteria while being inactive against Gram-negative bacteria . This specificity could be beneficial in developing targeted treatments for infections caused by resistant strains.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other kigamicins and its general characteristics:
Compound | Antitumor Activity | Antibacterial Activity | Solubility |
---|---|---|---|
Kigamicin A | Moderate | Yes (Gram-positive) | Poor |
Kigamicin B | Moderate | Yes (Gram-positive) | Poor |
This compound | High (nutrient-starved) | Yes (Gram-positive) | Poor |
Kigamicin D | High | Yes (Gram-positive) | Poor |
Kigamicin E | Moderate | Yes (Gram-positive) | Poor |
Case Studies and Research Findings
- Cancer Cell Line Studies : Research indicates that kigamicins A, B, C, and D inhibit PANC-1 cell survival significantly under nutrient-starved conditions. The IC50 values for these compounds were found to be around 1 µg/ml for various mouse tumor cell lines .
- Antimicrobial Studies : In studies focused on antimicrobial activity, this compound was effective against MRSA strains, showcasing its potential as a treatment option for antibiotic-resistant infections .
- Mechanistic Insights : The anti-austerity strategy employed by kigamicins suggests a novel approach to cancer therapy by exploiting the metabolic vulnerabilities of tumor cells during nutrient deprivation .
Mecanismo De Acción
El mecanismo de acción de la kigamicina C implica la eliminación selectiva de células cancerosas en condiciones de inanición de nutrientes. Esto se logra bloqueando la activación de la proteína quinasa B (PKB/Akt), una vía de señalización clave involucrada en la supervivencia y proliferación celular. Al inhibir esta vía, la kigamicina C induce la muerte celular en las células cancerosas que son resistentes a la privación de nutrientes .
Comparación Con Compuestos Similares
Kigamicin C es parte de una familia de compuestos conocidos como kigamicinas, que también incluye kigamicin A, B, D y E. Estos compuestos comparten una estructura de aglicón similar compuesta por un sistema de anillos octacíclicos fusionados y azúcares desoxigenados. this compound es única en su citotoxicidad selectiva contra las células de cáncer de páncreas en condiciones de inanición de nutrientes, una propiedad no observada en otras kigamicinas . Los compuestos similares incluyen otros antibióticos naturales con propiedades antitumorales, como la doxorrubicina y la mitomicina, pero el mecanismo de acción único de la kigamicina C la diferencia de estos fármacos.
Actividad Biológica
Kigamicin C is a notable compound belonging to the kigamicins family, which are polycyclic aromatic natural products derived from Actinomycetes. This compound exhibits significant biological activity, particularly as an antitumor antibiotic and an antimicrobial agent. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
1. Antitumor Activity
This compound has been identified as an effective antitumor antibiotic. Research indicates that it demonstrates preferential cytotoxicity towards cancer cells, particularly under nutrient-deprived conditions. This characteristic is crucial as many tumors experience nutrient starvation due to their rapid growth outpacing blood supply.
- Mechanism of Action : this compound targets cancer cell metabolism, disrupting their ability to adapt to low-nutrient environments. It has been shown to inhibit the activation of the Akt signaling pathway, which is often upregulated in cancer cells to promote survival under stress conditions .
- Case Studies : In studies involving pancreatic cancer cell lines, this compound significantly suppressed tumor growth in vivo models. Both subcutaneous and oral administration resulted in marked reductions in tumor size, indicating its potential as a therapeutic agent .
2. Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is particularly relevant in the context of rising antibiotic resistance.
- Efficacy Against MRSA : In laboratory settings, this compound has shown effectiveness in inhibiting the growth of MRSA strains, making it a candidate for further development as an alternative treatment for resistant bacterial infections .
- Comparative Analysis : The antimicrobial activity of kigamicins A, B, C, D, and E has been compared in studies. Table 1 summarizes their inhibitory effects against different bacterial strains:
Kigamicin Variant | Activity Against MRSA | Activity Against Other Gram-positive Bacteria |
---|---|---|
Kigamicin A | Moderate | High |
Kigamicin B | Low | Moderate |
This compound | High | High |
Kigamicin D | High | High |
Kigamicin E | Moderate | Low |
3. Structure and Properties
The structural characteristics of this compound contribute to its biological activity. It features a tetrahydroxanthone core with sugar moieties that enhance its solubility and bioavailability.
- Chemical Composition : The molecular formula for this compound is , highlighting its complex structure that may facilitate interactions with biological targets .
- Stereochemistry : Recent studies have elucidated the stereochemistry of kigamicins using X-ray crystallography, providing insights into how structural variations influence their biological efficacy .
4. Research Findings and Future Directions
Recent research has focused on understanding the full spectrum of biological activities exhibited by this compound. Studies have indicated potential applications not only in oncology but also in treating resistant bacterial infections.
- Future Research : Ongoing investigations aim to optimize the synthesis of kigamicins and evaluate their efficacy in clinical settings. The exploration of combination therapies involving kigamicins with other antibiotics or chemotherapeutic agents may enhance treatment outcomes against resistant pathogens and tumors .
Propiedades
IUPAC Name |
(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSADZFORZMJRI-KUPVXKSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.